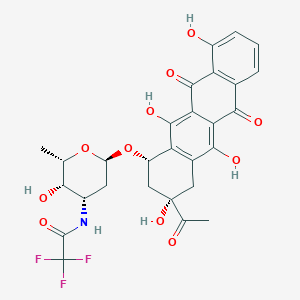

N-(Trifluoroacetil)-1-desmetil Daunorubicina

Descripción general

Descripción

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer treatment. This compound is characterized by the substitution of a trifluoroacetyl group at the nitrogen atom of the daunosamine moiety, which is a significant modification aimed at enhancing its pharmacological properties.

Aplicaciones Científicas De Investigación

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of novel anthracycline derivatives.

Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

Industry: Utilized in the development of drug delivery systems and targeted therapies.

Mecanismo De Acción

Target of Action

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin, a derivative of Daunorubicin, primarily targets DNA by intercalation between base pairs . It also inhibits topoisomerase II activity, a crucial enzyme involved in DNA replication and transcription .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It forms complexes with DNA by intercalation between base pairs, disrupting the normal DNA structure and function . Additionally, it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The interaction of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin with DNA and topoisomerase II affects several biochemical pathways. The disruption of DNA structure and function can lead to cell cycle arrest and apoptosis . The inhibition of topoisomerase II further enhances these effects by preventing DNA replication and transcription .

Pharmacokinetics

The pharmacokinetics of Daunorubicin, the parent compound, is characterized by a large inter-individual variability that may impact treatment efficacy and outcome It’s known that daunorubicin has a high affinity for lipid bilayers, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin’s action are primarily cytotoxic. The disruption of DNA structure and function, combined with the inhibition of topoisomerase II, leads to cell cycle arrest and apoptosis . This results in the death of cancer cells, contributing to the compound’s antineoplastic activity .

Action Environment

The action, efficacy, and stability of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the cellular environment can affect the compound’s interaction with its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin involves the modification of the daunosamine nitrogen atom. One common method includes the alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . This approach allows for the rapid and effective synthesis of novel anthracycline antibiotics, which can be used as starting materials for further transformations.

Industrial Production Methods

Industrial production of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin typically involves multi-step chemical processes. These processes often include the hydrolysis of the parent molecule to give aglycon and daunosamine, followed by synthetic transformations of both fragments and their final assembly into the target molecule . This laborious process includes 6-8 chemical steps, significantly affecting the yields of the desired compounds.

Análisis De Reacciones Químicas

Types of Reactions

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(Trifluoroacetyl)-1-desmethyl Daunorubicin include:

Daunorubicin: The parent compound, widely used in cancer treatment.

Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.

Epirubicin: A derivative of doxorubicin with modified pharmacological properties.

Idarubicin: A synthetic analog of daunorubicin with enhanced efficacy.

Uniqueness

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin is unique due to the substitution of the trifluoroacetyl group, which enhances its pharmacological properties and potentially reduces its toxicity compared to the parent compound . This modification aims to improve the compound’s selectivity and efficacy in cancer treatment.

Propiedades

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3NO11/c1-9-21(35)13(32-26(40)28(29,30)31)6-16(42-9)43-15-8-27(41,10(2)33)7-12-18(15)25(39)20-19(23(12)37)22(36)11-4-3-5-14(34)17(11)24(20)38/h3-5,9,13,15-16,21,34-35,37,39,41H,6-8H2,1-2H3,(H,32,40)/t9-,13-,15-,16-,21+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACGCIJOSAVHQF-MPODBYEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570353 | |

| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68594-06-9 | |

| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)